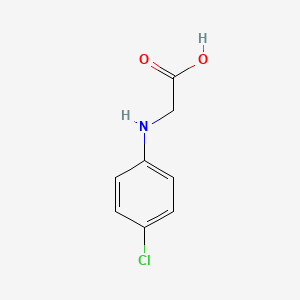

n-(4-Chlorophenyl)glycine

Description

The exact mass of the compound n-(4-Chlorophenyl)glycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(4-Chlorophenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Chlorophenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWALJUXKWWBNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282445 | |

| Record name | N-(4-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-90-7 | |

| Record name | 5465-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(4-Chlorophenyl)glycine synthesis pathways

An In-depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)glycine

Introduction

N-(4-Chlorophenyl)glycine, with CAS Number 5465-90-7[1] and a molecular formula of C₈H₈ClNO₂, is a non-proteinogenic amino acid. Its structure, featuring a glycine backbone N-substituted with a 4-chlorophenyl group, makes it a valuable building block and a key intermediate in the synthesis of various high-value chemical entities. It serves as an important raw material in the development of pharmaceuticals, agrochemicals like the insecticide chlorfenapyr, and dyestuffs.[2][3] The strategic importance of this compound necessitates robust, efficient, and scalable synthetic routes.

This guide provides a comprehensive overview of the principal and emerging pathways for the synthesis of N-(4-Chlorophenyl)glycine. It is designed for researchers, chemists, and process development professionals, offering not just procedural outlines but also insights into the mechanistic rationale and comparative analysis of each method. We will explore classical multicomponent reactions, direct substitution methods, and novel catalytic strategies, providing detailed protocols and critical evaluations to inform laboratory synthesis and process optimization.

Core Synthesis Pathways

The synthesis of N-(4-Chlorophenyl)glycine can be approached through several strategic disconnections. The most established and industrially relevant methods involve multicomponent reactions that build the amino acid scaffold in a convergent manner, such as the Bucherer-Bergs and Strecker syntheses. Alternatively, a C-N bond-forming strategy via nucleophilic substitution on an α-halo acid precursor is also a common and direct approach.

The Bucherer-Bergs Reaction: A Multicomponent Approach via a Hydantoin Intermediate

The Bucherer-Bergs reaction is a cornerstone of amino acid synthesis, prized for its operational simplicity and use of readily available starting materials.[4] This multicomponent reaction transforms a carbonyl compound, an ammonium salt, and a cyanide source into a hydantoin, which is subsequently hydrolyzed to the target amino acid.[5][6] For N-(4-Chlorophenyl)glycine, the synthesis begins with 4-chlorobenzaldehyde.

Mechanistic Rationale: The reaction proceeds in two main stages. First is the formation of 5-(4-chlorophenyl)hydantoin. This involves the in situ formation of an imine from 4-chlorobenzaldehyde and ammonium carbonate, which is then attacked by the cyanide ion to form an aminonitrile.[6] The aminonitrile undergoes intramolecular cyclization with carbon dioxide (from the decomposition of ammonium carbonate) to yield the stable hydantoin intermediate.[5][6] The second stage is the alkaline hydrolysis of the hydantoin ring, which opens to form the sodium salt of the amino acid, followed by neutralization to precipitate the final product.[7] This two-stage, one-pot approach is highly convergent and often results in high yields.

Diagram 1: Bucherer-Bergs Reaction Pathway

Caption: Overall workflow of the Bucherer-Bergs synthesis.

Experimental Protocol (Adapted from CN106083628A): [7] This protocol utilizes a continuous flow system for enhanced control and efficiency, though it can be adapted for batch processing.

-

Step 1: Hydantoin Synthesis. Solutions of 4-chlorobenzaldehyde, sodium cyanide, and ammonium bicarbonate are continuously fed into a microchannel reactor. The reaction is typically heated (e.g., 65-70 °C) for a short residence time (minutes).[8]

-

Step 2: Alkaline Hydrolysis. The output from the first stage, containing the 5-(4-chlorophenyl)hydantoin intermediate, is directly mixed with a sodium hydroxide solution. This mixture is passed through a heated tubular reactor (e.g., 120-160 °C) to facilitate the hydrolysis of the hydantoin ring.[7][8]

-

Step 3: Acidification and Isolation. The resulting solution of sodium N-(4-chlorophenyl)glycinate is cooled. The pH is carefully adjusted to the isoelectric point (around pH 7-8) using a mineral acid like sulfuric or hydrochloric acid.[7][8]

-

Step 4: Purification. The precipitated crude N-(4-Chlorophenyl)glycine is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.

Process Insights: The use of micro-passage and tubular reactors in modern adaptations allows for excellent heat and mass transfer, significantly reducing reaction times from hours to minutes and improving safety, especially when handling cyanide.[7] The reported yields for this continuous process are exceptionally high, often exceeding 95%, with product purity greater than 98%.[7]

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis is another classic, powerful multicomponent reaction for producing α-amino acids.[9] The process condenses an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[10][11] A key advantage is that by using a primary amine (4-chloroaniline) instead of ammonia, the N-substituted amino acid can be synthesized directly.[9]

Mechanistic Rationale: The reaction begins with the formation of an imine (a Schiff base) from 4-chlorobenzaldehyde and 4-chloroaniline. This imine is then subjected to nucleophilic attack by a cyanide ion (from NaCN or KCN) to form the stable α-aminonitrile intermediate. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This step requires harsh conditions, such as refluxing in concentrated aqueous acid, which simultaneously converts the nitrile to a carboxylic acid and can cleave certain protecting groups if present.[9][12]

Diagram 2: N-Substituted Strecker Synthesis Pathway

Caption: The Strecker pathway for N-substituted glycine synthesis.

Experimental Protocol (General Procedure):

-

Step 1: α-Aminonitrile Formation. To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent like methanol or ethanol, add 4-chlorobenzaldehyde (1.0 eq). Stir the mixture to allow for imine formation. Subsequently, add sodium cyanide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Step 2: Isolation of Intermediate (Optional). The α-aminonitrile may precipitate from the solution or can be isolated by extraction. This intermediate is often a stable, crystalline solid.

-

Step 3: Nitrile Hydrolysis. The crude or purified α-aminonitrile is suspended in concentrated aqueous acid (e.g., 6 M HCl). The mixture is heated to reflux for several hours (4-24 h) until the hydrolysis is complete.[12]

-

Step 4: Product Isolation. The reaction mixture is cooled, and the pH is adjusted to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Causality and Control: The choice of amine is critical; using 4-chloroaniline directly installs the desired N-substituent. The hydrolysis step is often the bottleneck due to its severity. The reaction produces a racemic mixture of the amino acid. For enantiomerically pure products, asymmetric Strecker reactions employing chiral auxiliaries or catalysts are required.[12][13]

Nucleophilic Substitution of α-Haloacetic Acids

This pathway represents the most straightforward conceptual approach: forming the C-N bond through the direct reaction of an amine with an α-haloacid.[14] It involves the nucleophilic attack of 4-chloroaniline on a commercially available α-haloacetic acid, such as bromoacetic acid or chloroacetic acid.[15][16]

Mechanistic Rationale: The reaction is a standard bimolecular nucleophilic substitution (Sₙ2). The amino group of 4-chloroaniline acts as the nucleophile, attacking the α-carbon of the haloacetic acid and displacing the halide ion.[17] A base, such as sodium bicarbonate or an excess of the amine itself, is required to neutralize the hydrohalic acid byproduct and the carboxylic acid proton, driving the reaction to completion.

Diagram 3: Direct Amination Pathway

Caption: Direct Sₙ2 synthesis of N-(4-Chlorophenyl)glycine.

Experimental Protocol (Adapted from N-(4-cyanophenyl)glycine synthesis): [15]

-

Step 1: Reaction Setup. A suspension of bromoacetic acid (1.0 eq) and 4-chloroaniline (2.0 eq, serves as reactant and base) is prepared in water. Alternatively, an inorganic base like sodium bicarbonate (1.5-2.0 eq) can be used with a stoichiometric amount of the aniline.

-

Step 2: Reaction. The suspension is heated in a water bath at 90-110 °C for several hours (typically 3-6 h) with vigorous stirring.

-

Step 3: Isolation. Upon completion, the reaction vessel is cooled to room temperature and then further chilled in a refrigerator to induce crystallization of the product.

-

Step 4: Purification. The crude product is collected by filtration. It can be purified by dissolving it in a dilute aqueous solution of sodium bicarbonate, filtering to remove any unreacted aniline, and then re-acidifying the filtrate with HCl to precipitate the pure product.[15] The final product is washed with cold water and dried.

Field-Proven Insights: A major challenge in this synthesis is the potential for dialkylation, where the product, N-(4-chlorophenyl)glycine, acts as a nucleophile and reacts with another molecule of bromoacetic acid. Using a large excess of the starting amine can help suppress this side reaction.[18] The simplicity of reagents and procedure makes this method attractive, despite potentially lower yields compared to multicomponent strategies.

Comparative Analysis of Core Pathways

| Feature | Bucherer-Bergs Reaction | Strecker Synthesis | Direct Amination |

| Starting Materials | 4-Chlorobenzaldehyde, (NH₄)₂CO₃, NaCN | 4-Chlorobenzaldehyde, 4-Chloroaniline, NaCN | 4-Chloroaniline, Bromo/Chloroacetic Acid |

| Key Intermediate | 5-(4-chlorophenyl)hydantoin | α-Aminonitrile | None (Direct product formation) |

| Yield | Very High (>95% reported)[7] | Good to High | Moderate to Good |

| Advantages | High yields, convergent, industrially scalable, uses cheap reagents. | Direct installation of N-substituent, well-understood mechanism. | Operationally simple, avoids toxic cyanide reagents. |

| Disadvantages | Requires hydrolysis of stable hydantoin, uses toxic cyanide. | Requires harsh hydrolysis step, uses toxic cyanide. | Potential for dialkylation side products, may require excess amine. |

Modern Synthetic Approach: Rearrangement of 2-Chloro-N-aryl Acetamides

A more recent and elegant method involves the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. This pathway avoids the direct use of cyanide and offers mild reaction conditions.[19]

Mechanistic Rationale: The synthesis starts with the preparation of 2-chloro-N-(4-chlorophenyl)acetamide from 4-chloroaniline and chloroacetyl chloride. The key step involves a copper-catalyzed reaction followed by hydrolysis. A plausible mechanism suggests the formation of an intermediate that undergoes rearrangement and subsequent hydrolysis with an ethanolic potassium hydroxide solution to yield the final N-(4-chlorophenyl)glycine.[19]

Diagram 4: Synthesis via Chloroacetamide Rearrangement

Caption: A modern, cyanide-free route to N-aryl glycines.

Experimental Protocol: [19]

-

Step 1: Preparation of 2-chloro-N-(4-chlorophenyl)acetamide. This precursor is synthesized via standard acylation of 4-chloroaniline with chloroacetyl chloride in the presence of a base.

-

Step 2: Rearrangement and Hydrolysis. To a solution of the acetamide (1.0 mmol) in acetonitrile (10 mL), KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol) are added. The mixture is refluxed for 30 minutes.

-

Step 3: Saponification. The solvent is evaporated, and an ethanolic solution of KOH (2.5 mmol in 10 mL ethanol) is added. The mixture is refluxed for another hour.

-

Step 4: Workup and Purification. After cooling, the mixture is filtered. The filtrate is neutralized with 2N HCl, extracted with CH₂Cl₂, and the combined organic layers are dried and evaporated. The product is purified by column chromatography. This method reportedly yields N-(4-chlorophenyl)glycine as a white solid with an 82% yield.[19]

Characterization Data for N-(4-Chlorophenyl)glycine: [19]

-

Melting Point: 144–146 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.09 (d, J = 9.3 Hz, 2H, Ar), 6.56 (d, J = 9.3 Hz, 2H, Ar), 3.78 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.43, 147.21, 128.51, 119.42, 113.52, 44.59.

-

HRMS (ESI): [M + H]⁺ calculated for C₈H₉ClNO₂: 186.0322; found: 186.0329.

Conclusion

The synthesis of N-(4-Chlorophenyl)glycine is well-established, with several viable and robust pathways available to the modern chemist. The choice of method depends critically on factors such as scale, available starting materials, tolerance for hazardous reagents like cyanides, and desired purity. The Bucherer-Bergs reaction stands out for its high yields and industrial scalability, particularly with modern continuous flow technology. The Strecker synthesis offers a direct and versatile route, while direct amination of α-haloacids provides an operationally simple, cyanide-free alternative, albeit with potential challenges in selectivity. Finally, newer methods, such as the rearrangement of N-aryl chloroacetamides , demonstrate the ongoing innovation in the field, offering milder conditions and high efficiency. A thorough evaluation of these factors will enable the selection of the optimal synthetic strategy for the specific needs of the research or development program.

References

-

RSC Publishing. (n.d.). A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link][20]

-

ResearchGate. (n.d.). A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Retrieved from [Link][21]

-

Lei, A., et al. (2018). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry, 14, 499–504. Retrieved from [Link][22]

-

Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link][23]

-

ResearchGate. (n.d.). Stereoselective arylation of glycine synthons. Retrieved from [Link][24]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link][6]

-

RSC Publishing. (n.d.). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Retrieved from [Link][25]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][26]

-

PubMed. (n.d.). The use of the Ugi four-component condensation. Retrieved from [Link][27]

-

Kumar, A., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. SN Applied Sciences, 1, 14. Retrieved from [Link][19]

-

YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. Retrieved from [Link][17]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][10]

-

MDPI. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(21), 5244. Retrieved from [Link][4]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link][11]

-

YouTube. (2020). Amination of Alpha halogenic acids | Synthesis of Alanine, Glycine, Valine and Leucine. Retrieved from [Link][18]

-

YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link][14]

-

Shanghai Freemen Chemicals Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][28]

-

Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine. Retrieved from [7]

-

The Journal of Organic Chemistry. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. 76(2), 750–753. Retrieved from [Link][12]

-

MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. Retrieved from [Link]

-

PubMed Central. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6528. Retrieved from [Link][29]

-

Sciencemadness Discussion Board. (2012). Synthesis of N-(4-Hydroxyphenyl)glycine. Retrieved from [Link][16]

-

Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Retrieved from [8]

Sources

- 1. Hit2Lead | N-(4-chlorophenyl)glycine | CAS# 5465-90-7 | MFCD00462901 | BB-5368059 [hit2lead.com]

- 2. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 3. sfchemicals.com [sfchemicals.com]

- 4. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]

- 8. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]

- 16. Sciencemadness Discussion Board - Synthesis of N-(4-Hydroxyphenyl)glycine (or related photography processing chemicals) - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 27. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bucherer-Bergs Reaction [organic-chemistry.org]

- 29. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of (R)-N-(4-Chlorophenyl)glycine: A Technical Guide

Abstract

(R)-N-(4-chlorophenyl)glycine is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2][3][4] The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the primary asymmetric strategies for synthesizing (R)-N-(4-chlorophenyl)glycine, designed for researchers, chemists, and process development professionals in the pharmaceutical industry. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of catalytic asymmetric hydrogenation, biocatalytic transamination, and chiral auxiliary-based methods. Each section includes detailed experimental protocols, data summaries, and workflow diagrams to provide a comprehensive and actionable resource for laboratory and industrial-scale synthesis.

Introduction: The Significance of a Chiral Intermediate

Non-proteinogenic α-amino acids are vital components in numerous bioactive molecules, including natural products and synthetic drugs.[5][6] Among these, chiral α-aryl glycines are a particularly important class of pharmacophores.[7][8] (R)-N-(4-chlorophenyl)glycine stands out due to its integral role in the structure of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[1][4] The asymmetric synthesis of this molecule is a crucial step that dictates the stereoisomeric purity of the final drug product. Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes is a major focus of chemical research and industrial process development.[9]

This guide will dissect the most successful and widely adopted methodologies for achieving high enantiopurity in the synthesis of (R)-N-(4-chlorophenyl)glycine. We will examine the core principles of each approach, from the rational design of chiral catalysts to the application of enzymatic processes that mimic nature's own synthetic machinery.

Catalytic Asymmetric Hydrogenation: A Workhorse of Chiral Synthesis

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral molecules, including α-amino acids.[5][10] This approach typically involves the reduction of a prochiral precursor, such as an N-aryl imino ester, in the presence of a chiral transition metal catalyst.

Mechanistic Principles

The core of this method lies in the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The choice of metal (commonly rhodium, ruthenium, or nickel) and the chiral ligand are critical factors that determine both the efficiency and the enantioselectivity of the reaction.[8][10]

The general mechanism can be visualized as follows:

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Nickel-Catalyzed Asymmetric Hydrogenation Protocol

Recent advancements have highlighted the efficacy of earth-abundant nickel catalysts for this transformation, offering a more sustainable alternative to precious metals.[8][10]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Ni(OAc)₂·4H₂O and a chiral phosphine ligand (e.g., (R,R)-BenzP*) in a suitable solvent like toluene. The mixture is stirred at room temperature to form the active catalyst complex.

-

Reaction Setup: To a high-pressure autoclave, add the N-(4-chlorophenyl)imino ester substrate and the freshly prepared nickel catalyst solution under an inert atmosphere.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 bar H₂).

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) and monitor the conversion by techniques such as HPLC or GC.

-

Work-up and Purification: Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography to yield the enantioenriched N-(4-chlorophenyl)glycine ester.

-

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to afford the final (R)-N-(4-chlorophenyl)glycine product.

Data Summary and Performance

| Catalyst System | Substrate | H₂ Pressure | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| Ni/(R,R)-BenzP* | N-PMP imino ester | 30 bar | 30 | >95 | >98 | [10] |

| Rh/(S,S)-Et-DuPhos | Dehydroamino acid | 10 bar | 25 | >99 | >99 | [5] |

Biocatalysis with Transaminases: Nature's Approach to Chiral Amines

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and green alternative for the synthesis of chiral compounds.[9][11] Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule.[12][13]

The Transaminase Mechanism

The transaminase reaction proceeds via a "ping-pong bi-bi" mechanism, which consists of two half-reactions.[11]

-

First Half-Reaction: The amino donor (e.g., isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone).

-

Second Half-Reaction: The prochiral ketone substrate (4-chlorophenylglyoxylic acid) binds to the enzyme, and the amino group from PMP is transferred to it, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.

Caption: Workflow for chiral auxiliary-mediated synthesis.

Schöllkopf Bis-Lactim Ether Method

A notable example is the Schöllkopf method, which utilizes a bis-lactim ether derived from valine as a chiral auxiliary. The arylation of this reagent can be achieved with high diastereoselectivity. [7] Experimental Protocol:

-

Coupling Reaction: A commercially available valine-based Schöllkopf reagent is coupled with an aryl chloride (e.g., 4-chlorobromobenzene) using a palladium catalyst and a suitable phosphine ligand (e.g., PipadYPhos). [7]2. Reaction Conditions: The reaction is typically carried out in an aprotic solvent in the presence of a strong base.

-

Hydrolysis: The resulting diastereomerically enriched product is then hydrolyzed under acidic conditions to cleave the auxiliary and liberate the desired (R)-N-(4-chlorophenyl)glycine.

Performance Metrics

| Method | Auxiliary | Diastereoselectivity (d.r.) | Yield (%) | Reference |

| Pd-catalyzed Schöllkopf | Valine bis-lactim ether | 98:2 | 97 | [7] |

| Evans Asymmetric Alkylation | Phenylalanine-derived oxazolidinone | >99:1 | ~70 | [14] |

Comparative Analysis and Conclusion

The choice of synthetic strategy for (R)-N-(4-chlorophenyl)glycine depends on several factors, including scale, cost, required enantiopurity, and environmental considerations.

| Strategy | Key Advantages | Key Disadvantages | Ideal Application |

| Asymmetric Hydrogenation | High yields, high e.e., well-established, scalable. | Often requires precious metal catalysts, high pressure. | Large-scale industrial production. |

| Biocatalysis (Transaminase) | Exceptional e.e., mild/green conditions, high selectivity. | Enzyme stability/cost, potential substrate limitations. | Pharmaceutical synthesis where high purity and green chemistry are prioritized. |

| Chiral Auxiliary | High diastereoselectivity, reliable, well-understood. | Stoichiometric use of auxiliary, additional protection/deprotection steps. | Lab-scale synthesis, synthesis of complex analogs. |

References

- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr020027h]

- Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34125a]

- Direct synthesis of N-alkyl arylglycines by organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/167667/]

- Ni-Catalyzed Synthesis of Chiral α-Aryl Glycines. ChemistryViews. [URL: https://www.chemistryviews.org/ni-catalyzed-synthesis-of-chiral-%CE%B1-aryl-glycines/]

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03131]

- Pharmaceutical relevant chiral arylglycine derivatives. ResearchGate. [URL: https://www.researchgate.

- Practical chiral α‐aryl glycine derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02283]

- Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e9247a462319409890]

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03058c]

- Asymmetric synthesis of arylglycines. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr960417+]

- A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/885.shtm]

- Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. ChemistryViews. [URL: https://www.chemistryviews.

- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents. [URL: https://patents.google.

- Transaminase biocatalysis: optimization and application. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00343f]

- Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/322899478_Resolution_of_racemic_2-chlorophenyl_glycine_followed_by_S-clopidogrel_synthesis]

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/500c87029517173b06602330f81d86d52f671c6d]

- TICAGRELOR synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB71203009_EN.htm]

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra09726a]

- Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/131018/]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. [URL: https://www.google.com/books/edition/Asymmetric_Synthesis/plBQDwAAQBAJ?hl=en&gbpv=0]

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra09726a]

- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6634]

- Synthesis method of ticagrelor key intermediate. Google Patents. [URL: https://patents.google.

- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7904499/]

- PROCESS FOR THE PREPARATION OF TICAGRELOR. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=ep3919497a1.pdf&pn=EP3919497A1&ki=A1&cc=EP]

- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/244_pdf.pdf]

- Transaminase Biocatalysis: Optimization and Application. ResearchGate. [URL: https://www.researchgate.

- Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [URL: https://epub.ub.uni-greifswald.de/frontdoor/index/index/docId/3762]

Sources

- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 2. CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents [patents.google.com]

- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Ni-Catalyzed Synthesis of Chiral α-Aryl Glycines - ChemistryViews [chemistryviews.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. renyi.hu [renyi.hu]

n-(4-Chlorophenyl)glycine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(4-Chlorophenyl)glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)glycine is a molecule of significant interest in pharmaceutical research and development. Its solubility in various organic solvents is a critical parameter that influences everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of N-(4-chlorophenyl)glycine, methodologies for its determination, and practical insights for its application in a laboratory setting. While specific quantitative solubility data for N-(4-chlorophenyl)glycine across a wide range of organic solvents is not extensively published, this guide equips researchers with the foundational knowledge and detailed protocols necessary to perform these crucial measurements accurately and interpret the results effectively.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of complications, including incomplete absorption, low bioavailability, and difficulties in formulating a stable and effective dosage form. For researchers working with N-(4-chlorophenyl)glycine, a thorough understanding of its solubility profile in various organic solvents is not merely academic—it is a prerequisite for successful process development, purification, and formulation design.

This guide is structured to provide a holistic understanding of the solubility of N-(4-chlorophenyl)glycine. We will begin by exploring the molecular characteristics of N-(4-chlorophenyl)glycine that govern its solubility. This is followed by a detailed examination of the theoretical and practical aspects of solubility, including the impact of solvent properties. The core of this guide is a detailed, step-by-step protocol for the experimental determination of solubility using the gold-standard shake-flask method, complemented by guidance on analytical quantification. Finally, we will discuss how to interpret and apply this solubility data in a drug development context.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-(4-chlorophenyl)glycine possesses a unique combination of functional groups that dictate its interactions with different solvents (Figure 1).

-

Zwitterionic Nature: Like other amino acids, N-(4-chlorophenyl)glycine can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). This ionic character is a primary driver of its solubility in polar solvents, particularly water.[1][2]

-

Aromatic Ring: The presence of the chlorophenyl group introduces a significant nonpolar, hydrophobic character to the molecule. This aromatic ring can engage in π-π stacking and van der Waals interactions.

-

Polar Functional Groups: The amino and carboxylic acid groups are capable of forming strong hydrogen bonds with appropriate solvent molecules.

-

Halogen Substitution: The chlorine atom on the phenyl ring is an electron-withdrawing group, which can influence the electron density of the aromatic ring and its potential for intermolecular interactions.

The interplay of these features means that the solubility of N-(4-chlorophenyl)glycine will be highly dependent on the polarity, hydrogen bonding capacity, and overall chemical nature of the solvent. A general expectation is that it will be more soluble in polar, protic solvents that can solvate the charged zwitterionic form and participate in hydrogen bonding. Conversely, its solubility is expected to be low in nonpolar, aprotic solvents.[3][4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a qualitative prediction of solubility.[5] This principle is rooted in the thermodynamics of dissolution, which is governed by the Gibbs free energy change (ΔG) of the process. For dissolution to be spontaneous, ΔG must be negative.

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS is the entropy of solution, reflecting the change in disorder of the system upon mixing.

For N-(4-chlorophenyl)glycine, dissolution in a polar solvent involves overcoming the strong electrostatic and hydrogen bonding interactions in its crystal lattice. This requires a significant input of energy (endothermic ΔH). However, the formation of strong ion-dipole interactions and hydrogen bonds between the zwitterionic form and polar solvent molecules can release a substantial amount of energy, making the overall ΔH favorable. Furthermore, the dissolution process generally leads to an increase in entropy (positive ΔS), which also favors solubility.

In nonpolar solvents, the energy required to break the strong intermolecular forces in the N-(4-chlorophenyl)glycine crystal lattice is not compensated by the weak van der Waals interactions that would form with the solvent. This results in a highly unfavorable enthalpy of solution and, consequently, very low solubility.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][6][7] This method allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution, providing a highly accurate measure of solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust framework for determining the solubility of N-(4-chlorophenyl)glycine in a given organic solvent.

Materials and Equipment:

-

N-(4-chlorophenyl)glycine (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

n-(4-Chlorophenyl)glycine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-Chlorophenyl)glycine: Melting and Boiling Points

Introduction

N-(4-Chlorophenyl)glycine, a non-proteinogenic amino acid derivative, serves as a pivotal building block in the landscape of modern medicinal chemistry and materials science. Its structural motif is integral to the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anticonvulsants, and other drugs targeting the central nervous system (CNS)[1][2]. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties—most notably its melting and boiling points—is not merely academic. These parameters are critical determinants of purity, identity, and stability, directly influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the melting and boiling points of N-(4-Chlorophenyl)glycine. Moving beyond a simple recitation of values, we will critically evaluate the discrepancies found in the scientific literature, explain the causality behind authoritative experimental protocols, and offer field-proven insights into the thermal behavior of this important synthetic intermediate.

Physicochemical Properties and Data Synopsis

N-(4-Chlorophenyl)glycine is a white to off-white crystalline solid under standard conditions[1][3]. A survey of chemical databases and supplier specifications reveals a notable variability in its reported melting point, a critical factor that warrants careful consideration by the discerning scientist. The boiling point, conversely, is consistently reported as a predicted value, an important distinction that speaks to the compound's thermal liability.

| Parameter | Value / Data | Source(s) |

| Chemical Name | N-(4-Chlorophenyl)glycine | - |

| Synonyms | DL-2-(4-Chlorophenyl)glycine, α-Amino-4-chlorobenzeneacetic acid | [3][4][5] |

| CAS Number | 6212-33-5 (for DL-racemic form) | [3][4][6] |

| Molecular Formula | C₈H₈ClNO₂ | [4][7] |

| Molecular Weight | 185.61 g/mol | [4][7] |

| Melting Point | 141°C to 230°C (Range reported across various sources) | [1][2][3][4] |

| Boiling Point | 328.8 °C at 760 mmHg (Predicted) | [3][4][7] |

Melting Point Analysis: A Critical Evaluation

The significant range in reported melting points (e.g., 141°C, ~160°C, 220-230°C) is not an error but rather an indication of important underlying physicochemical phenomena that researchers must understand.[1][3][4]

Causality of Melting Point Variation

-

Polymorphism and Stereochemistry: Crystalline solids can exist in different crystal lattice arrangements known as polymorphs, each with a unique melting point. Furthermore, data for N-(4-Chlorophenyl)glycine may refer to the racemic mixture (DL form) or a specific enantiomer (D or L form), which can exhibit different melting points due to variations in crystal packing efficiency. For instance, some sources list a melting point of 145-150°C for the (R)-enantiomer, while others report 220-230°C for the DL-form[3][7].

-

Purity: The presence of impurities, such as residual solvents or synthetic byproducts, invariably leads to a depression and broadening of the melting point range.[8] A sharp melting range (typically ≤ 1°C) is a strong indicator of high purity for a crystalline organic compound. High-purity grades, often specified at ≥98%, are essential for reproducible results in pharmaceutical R&D.[2][6]

-

Thermal Decomposition: Crucially, for many amino acids and their derivatives, the observed "melting point" is, in fact, a decomposition temperature .[9][10] At elevated temperatures, the molecule may undergo decarboxylation, dehydration, or other degradation reactions before or concurrently with melting. This process is often accompanied by a color change (e.g., browning) and gas evolution. The wide and high-end range of reported values (220-230°C) strongly suggests that thermal decomposition is a key event for this molecule.[2][3][11] Therefore, what is being measured is not a true thermodynamic melting point but the temperature at which the substance visibly degrades and liquefies.

Boiling Point Analysis: Theoretical vs. Practical Reality

Multiple sources provide a predicted boiling point of approximately 328.8°C at atmospheric pressure.[3][4][7] It is imperative for laboratory professionals to recognize that this value is the result of computational modeling, not experimental measurement.

Expert Insight: Attempting to determine the boiling point of N-(4-Chlorophenyl)glycine via distillation at atmospheric pressure is inadvisable and futile. The molecule's thermal energy required to reach its predicted boiling point far exceeds the energy threshold for its decomposition. The compound will degrade completely well below 328.8°C. For assessing thermal stability limits, techniques such as Thermogravimetric Analysis (TGA) are far more appropriate and informative, providing data on mass loss as a function of temperature.

Authoritative Experimental Protocols

To ensure accurate and reproducible data, standardized protocols must be followed. The following methodologies represent self-validating systems for the characterization of N-(4-Chlorophenyl)glycine.

Protocol 1: Melting Point Range Determination

This protocol is designed to accurately determine the melting/decomposition range, a critical indicator of purity.

Methodology:

-

Sample Preparation: Ensure the N-(4-Chlorophenyl)glycine sample is completely dry. Place a small amount on a watch glass and crush it into a fine, uniform powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder heap to force a small amount of sample into the tube. Invert the tube and tap its sealed bottom gently on a hard surface to compact the powder. Repeat until a packed column of 2-3 mm in height is achieved at the bottom.

-

Causality: A finely packed, small sample ensures uniform and rapid heat transfer from the heating block to the entire sample, which is essential for observing a sharp, accurate melting range.

-

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature. This saves time during the precise measurement.

-

Precise Measurement: Using a fresh sample in a new capillary, set the starting temperature to ~20°C below the approximate melting point found in the preliminary run. Set a slow, controlled ramp rate of 1-2°C per minute .

-

Causality: A slow heating rate is the most critical variable for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the onset and completion of melting.

-

-

Data Recording:

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂. Note any observations such as color change or gas evolution, which indicate decomposition.

-

Caption: Workflow for accurate melting point determination.

Protocol 2: Identity Confirmation via Mixed Melting Point

This classic technique authoritatively confirms whether a synthesized sample ("Unknown") is identical to a known authentic standard ("Standard").

Methodology:

-

Prepare Three Samples:

-

Sample A: Pure "Standard" N-(4-Chlorophenyl)glycine.

-

Sample B: Pure synthesized "Unknown" sample.

-

Sample C: A 50:50 mixture of "Standard" and "Unknown." Grind the two together thoroughly with a mortar and pestle to ensure homogeneity.

-

-

Load Capillaries: Load each sample into a separate, labeled capillary tube as described in Protocol 1.

-

Measure Melting Points: Determine the melting point range for all three samples simultaneously in the same heating block.

-

Causality: Measuring simultaneously eliminates any variation in the heating rate between runs, ensuring a direct and reliable comparison.

-

-

Interpret Results:

-

Identical Compounds: If the "Unknown" is identical to the "Standard," the melting point of the mixture (Sample C) will be sharp and identical to that of Samples A and B.

-

Different Compounds: If the "Unknown" is an impurity in the "Standard," the melting point of the mixture (Sample C) will be significantly depressed and will occur over a broad temperature range.[8]

-

Caption: Decision logic for mixed melting point analysis.

Conclusion

The melting and boiling points of N-(4-Chlorophenyl)glycine are not static figures but are deeply linked to the compound's purity, crystalline form, and inherent thermal stability. For the research and drug development professional, recognizing that the reported "melting point" is more accurately a decomposition range is paramount for process control and material characterization. The predicted boiling point should be treated as a theoretical value, with experimental efforts focused instead on thermogravimetric analysis to define the true upper-temperature limits for handling and storage. By employing the authoritative, causality-driven protocols detailed in this guide, scientists can ensure the generation of accurate, reliable, and meaningful data, underpinning the integrity of their research and development endeavors.

References

- EvitaChem. (n.d.). Buy n-(4-Chlorophenyl)glycine (EVT-302714). EvitaChem.

- ChemBK. (2024, April 9). (R)-4-chlorophenyl glycine. ChemBK.

- Echemi. (2017, July 15). DL-4-Chlorophenylglycine technical grade. Echemi.

- Chongqing Chemdad Co., Ltd. (n.d.). DL-4-Chlorophenylglycine.

- Autech. (2025, October 19). The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Glycine, N-(4-chlorophenyl)

- Northern Arizona University. (n.d.). Experiment 1 - Melting Points. Department of Chemistry.

- Sigma-Aldrich. (n.d.). (±)-4-Chlorophenylglycine ≥98.0% (TLC).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). DL-2-(4-Chlorophenyl)glycine.

- Queen's University. (n.d.).

- University of Babylon. (2021, September 19). Experiment (1)

- Vdocuments. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- ChemicalBook. (2025, July 14). DL-4-Chlorophenylglycine.

- Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2).

- Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.

Sources

- 1. Buy n-(4-Chlorophenyl)glycine (EVT-302714) | 5465-90-7 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. DL-4-Chlorophenylglycine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. DL-2-(4-Chlorophenyl)glycine | 6212-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. d-nb.info [d-nb.info]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

Spectroscopic Blueprint of N-(4-Chlorophenyl)glycine: A Technical Guide for Researchers

Introduction

N-(4-Chlorophenyl)glycine, a substituted amino acid derivative, holds significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a glycine backbone appended with a 4-chlorophenyl group, makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize N-(4-Chlorophenyl)glycine. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(4-Chlorophenyl)glycine, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of N-(4-Chlorophenyl)glycine in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to dissolve a wide range of organic compounds and its unobtrusive solvent peaks.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter to avoid compromising the spectral resolution.

-

-

Instrumental Setup (¹H NMR):

-

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 16-64 for good signal-to-noise), the relaxation delay (D1) of 1-2 seconds, and the acquisition time (at least 2-3 seconds).

-

-

Instrumental Setup (¹³C NMR):

-

A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically 256 or more) is required.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all carbon environments.

-

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic; its deuterium atoms are "invisible" in ¹H NMR, and its single carbon signal in ¹³C NMR is easily identifiable and does not interfere with the analyte's signals. The use of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns in the aromatic region of the ¹H spectrum and for obtaining a well-dispersed ¹³C spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(4-Chlorophenyl)glycine is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the glycine unit, the amine proton, and the carboxylic acid proton.

-

Aromatic Protons (AA'BB' System): The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' spin system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be at a slightly different chemical shift than the protons meta to the chlorine due to the anisotropic effects of the substituent.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two equivalent methylene protons of the glycine backbone is expected. Its chemical shift will be influenced by the adjacent amine and carboxylic acid groups, likely appearing in the range of δ 3.5-4.0 ppm.

-

Amine Proton (-NH-): The amine proton will appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration, temperature, and solvent. In DMSO-d₆, it may be observed in the range of δ 5.0-6.0 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is typically a very broad singlet appearing far downfield, often above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for N-(4-Chlorophenyl)glycine in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to Cl) |

| ~6.7 | d | 2H | Ar-H (meta to Cl) |

| ~3.8 | s | 2H | -CH₂- |

| ~5.5 | br s | 1H | -NH- |

| >10 | br s | 1H | -COOH |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (ipso-carbon) will be shifted downfield due to the electronegativity of chlorine. The other aromatic carbons will have chemical shifts influenced by both the chlorine and the amino group.

-

Methylene Carbon (-CH₂-): The methylene carbon of the glycine unit will appear as a singlet, typically in the range of δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Data for N-(4-Chlorophenyl)glycine in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -C=O |

| ~145 | Ar-C (C-NH) |

| ~129 | Ar-C (CH, ortho to Cl) |

| ~122 | Ar-C (C-Cl) |

| ~114 | Ar-C (CH, meta to Cl) |

| ~48 | -CH₂- |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

For solid samples like N-(4-Chlorophenyl)glycine, the Potassium Bromide (KBr) pellet method is a common and reliable technique.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[2]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental artifacts.

-

Causality Behind Experimental Choices: KBr is used as the matrix because it is transparent in the mid-infrared region and does not interfere with the sample's spectrum. Grinding the sample to a fine powder minimizes light scattering and produces sharper absorption bands.[3]

IR Spectral Analysis

The IR spectrum of N-(4-Chlorophenyl)glycine will be characterized by absorption bands corresponding to the N-H, C-H, C=O, C-N, and C-Cl bonds, as well as the aromatic ring. The zwitterionic nature of amino acids in the solid state will also influence the spectrum.

-

N-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the N⁺-H stretching vibrations of the ammonium group in the zwitterionic form, often overlapping with the O-H stretch of the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylate): A strong, sharp absorption band around 1600-1550 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group (COO⁻) in the zwitterion. A weaker symmetric stretch is expected around 1400 cm⁻¹.[4]

-

N-H Bend: The N-H bending vibration of the ammonium group typically appears around 1500 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption band in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Bands for N-(4-Chlorophenyl)glycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | N⁺-H and O-H stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~1600-1550 | Strong | Asymmetric COO⁻ stretch |

| ~1500 | Medium | N-H bend |

| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~1400 | Medium | Symmetric COO⁻ stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.[5]

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds.[6]

Step-by-Step Methodology:

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the ion source via a direct insertion probe.

-

The probe is heated to volatilize the sample into the gas phase.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their m/z ratio and detected.

-

Causality Behind Experimental Choices: The standard electron energy of 70 eV is used because it provides sufficient energy to cause reproducible fragmentation, leading to a characteristic mass spectrum that can be compared to spectral libraries.[7] The direct insertion probe is suitable for solid samples that might not be amenable to gas chromatography.

Mass Spectral Analysis

The mass spectrum of N-(4-Chlorophenyl)glycine will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of weaker bonds.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of N-(4-Chlorophenyl)glycine (185.02 for the ³⁵Cl isotope and 187.02 for the ³⁷Cl isotope). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature for the molecular ion and any chlorine-containing fragments.

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as a radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement, leading to a significant fragment ion.

-

Alpha-Cleavage: Cleavage of the bond between the α-carbon and the carboxylic acid group is also a favorable process.

-

Cleavage of the N-Aryl Bond: The bond between the nitrogen and the chlorophenyl ring can cleave, generating ions corresponding to the chlorophenyl group and the glycine moiety.

-

Loss of Chlorine: Loss of a chlorine radical from the molecular ion or fragment ions can also occur.

-

Diagram 1: Molecular Structure of N-(4-Chlorophenyl)glycine

Caption: Molecular structure of N-(4-Chlorophenyl)glycine.

Diagram 2: Predicted Key Fragmentation Pathways in EI-MS

Caption: Predicted major fragmentation pathways of N-(4-Chlorophenyl)glycine in EI-MS.

Table 4: Predicted Mass Spectrometry Data for N-(4-Chlorophenyl)glycine

| m/z | Relative Intensity | Proposed Fragment |

| 185/187 | Moderate | [M]⁺• |

| 140/142 | High | [M - •COOH]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 74 | Moderate | [C₂H₄NO₂]⁺ |

Conclusion

The comprehensive spectroscopic analysis of N-(4-Chlorophenyl)glycine through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding the principles behind these techniques and the interpretation of their respective spectra, researchers can confidently characterize this and other novel molecules, paving the way for their application in drug discovery and materials science. This guide serves as a foundational reference for the spectroscopic characterization of N-(4-Chlorophenyl)glycine, emphasizing the importance of a multi-technique approach for rigorous structural elucidation.

References

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Rocky Mountain Laboratories. What sample is needed for FTIR? [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

MDPI. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. [Link]

-

NMR-Bio. NMR sample preparation guidelines. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Shimadzu. Ionization Modes: EI. [Link]

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Fiveable. Mass spectrometry (MS). [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Shimadzu Corporation. Ionization Modes: EI. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Master Organic Chemistry. IR Absorption Table. [Link]

-

ACS Publications. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. [Link]

-

PubMed. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. [Link]

-

PubMed. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. [Link]

-

ResearchGate. 1H, 13C and 15N chemical shift referencing in biomolecular NMR. [Link]

-

BMRB. bmse000089 Glycine at BMRB. [Link]

-

ResearchGate. Variable temperature NMR characterization of a-glycine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

-

University of Cambridge. The very basics of NMR of proteins. [Link]

-

ScienceDirect. Generating NMR chemical shift assignments of intrinsically disordered proteins using carbon-detected NMR methods. [Link]

-

JoVE. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Multifaceted Biological Activities of N-(4-Chlorophenyl)glycine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)glycine, a non-proteinogenic amino acid, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. We will delve into their significant anti-inflammatory, antimicrobial, antifungal, and anticancer properties, supported by experimental data and mechanistic insights. Furthermore, this guide will detail key experimental protocols, structure-activity relationships (SAR), and the inhibition of specific enzyme targets, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the N-(4-chlorophenyl)glycine core.

Introduction: The N-(4-Chlorophenyl)glycine Scaffold

The N-(4-Chlorophenyl)glycine core structure, characterized by a glycine backbone with a 4-chlorophenyl group attached to the nitrogen atom, provides a unique combination of features for drug design. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets. Glycine, being the simplest amino acid, offers a flexible linker and multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds with varied physicochemical and pharmacological properties.[1] This versatility has made N-(4-chlorophenyl)glycine and its derivatives attractive candidates for targeting a range of pathological conditions.

Synthesis of N-(4-Chlorophenyl)glycine Derivatives

The synthesis of N-(4-chlorophenyl)glycine and its derivatives can be achieved through several established methods. A common and efficient approach is the Bucherer-Bergs reaction .[2] This one-pot synthesis involves the reaction of 4-chlorobenzaldehyde, ammonium carbonate (or ammonium bicarbonate and sodium cyanide), and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[2]

Another synthetic route involves the reaction of p-aminophenol with chloroacetic acid to produce N-(4-hydroxyphenyl)glycine, which can then be further modified.[3] More advanced techniques, such as the use of microchannel reactors, have been developed to improve reaction efficiency, yield, and safety, particularly for large-scale synthesis.[2]

Experimental Protocol: Bucherer-Bergs Synthesis of N-(4-Chlorophenyl)glycine

Objective: To synthesize DL-4-Chlorophenylglycine from 4-chlorobenzaldehyde.

Materials:

-

4-chlorobenzaldehyde

-

Ammonium bicarbonate

-

Sodium cyanide

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄) solution

-

Activated carbon

Procedure:

-

In a reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

-

Heat the mixture under reflux at approximately 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution to remove methanol.

-

Add a solution of sodium hydroxide and continue to reflux to hydrolyze the hydantoin intermediate.

-

After hydrolysis, cool the reaction mixture and treat with activated carbon to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

Carefully acidify the filtrate with sulfuric acid to a neutral pH to precipitate the N-(4-chlorophenyl)glycine.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Diagram: Synthetic Workflow for N-(4-Chlorophenyl)glycine

Caption: Bucherer-Bergs synthesis of N-(4-chlorophenyl)glycine.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity